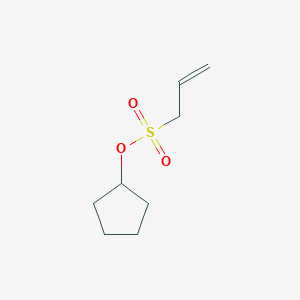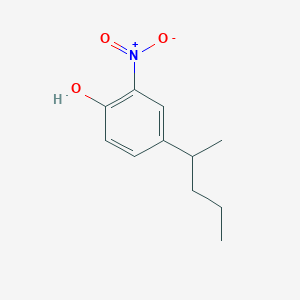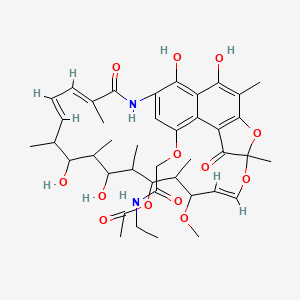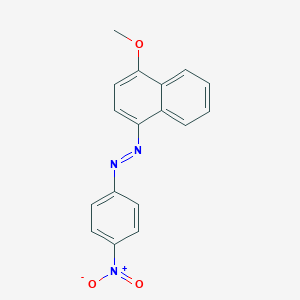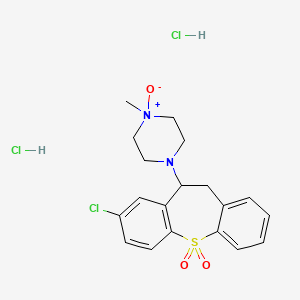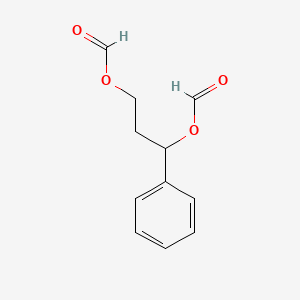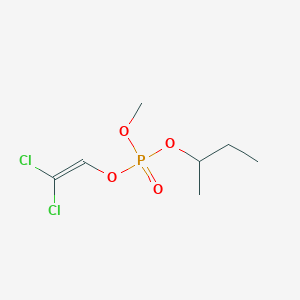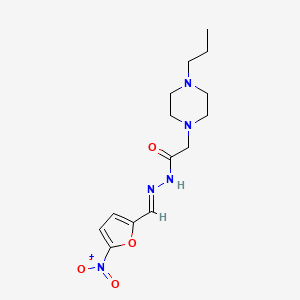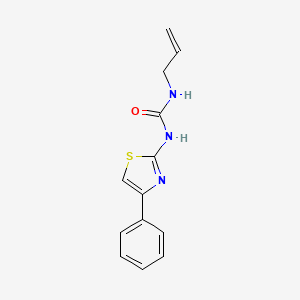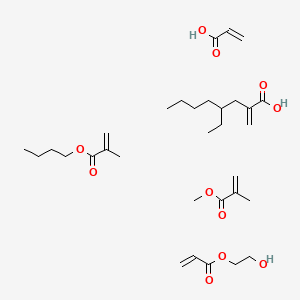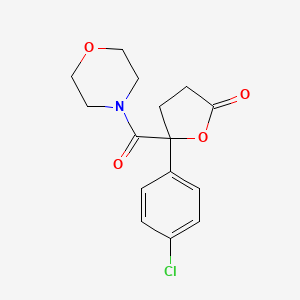
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl group and a tetrahydro-5-oxo-2-furanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- typically involves the reaction of morpholine with a chlorophenyl-substituted tetrahydrofuranone under specific conditions. The reaction often requires a catalyst and may be conducted under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the chlorophenyl and tetrahydrofuranone substitutions.
4-Chlorophenylmorpholine: Lacks the tetrahydrofuranone moiety.
Tetrahydrofuranone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is unique due to its combination of a morpholine ring with a chlorophenyl group and a tetrahydrofuranone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Eigenschaften
CAS-Nummer |
35076-10-9 |
|---|---|
Molekularformel |
C15H16ClNO4 |
Molekulargewicht |
309.74 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-5-(morpholine-4-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C15H16ClNO4/c16-12-3-1-11(2-4-12)15(6-5-13(18)21-15)14(19)17-7-9-20-10-8-17/h1-4H,5-10H2 |
InChI-Schlüssel |
RKHNNZHFZAATOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


